molecular formula C7H13N3 B13578151 4-(1H-pyrazol-4-yl)butan-2-amine

4-(1H-pyrazol-4-yl)butan-2-amine

Cat. No.: B13578151
M. Wt: 139.20 g/mol
InChI Key: PUBBQWAEJCZDLJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)butan-2-amine is an organic compound with the molecular formula C7H13N3, supplied by suppliers as its dihydrochloride salt (CAS 2731008-59-4) with a molecular weight of 212.12 . The compound features a 1H-pyrazole ring linked to a butan-2-amine chain, making it a valuable scaffold in medicinal chemistry and drug discovery. The pyrazole moiety is a privileged structure in pharmaceutical research, known for its presence in various biologically active molecules and its utility as a bioisostere for improving drug properties . While specific biological data for this compound is not available in the public domain, molecules containing the 1H-pyrazole core have garnered significant interest for developing treatments for cancer, bacterial infections, and inflammatory diseases . Researchers utilize such pyrazole-based building blocks in multicomponent reactions (MCRs) to efficiently create diverse chemical libraries for biological screening . This compound serves as a versatile synthetic intermediate strictly for research purposes in the design and synthesis of novel molecules.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)butan-2-amine

InChI

InChI=1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

PUBBQWAEJCZDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNN=C1)N

Origin of Product

United States

Preparation Methods

Overview

This method entails the formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and β-ketoesters or similar precursors, followed by attachment to the butan-2-amine chain.

Procedure

  • Step 1: Condensation of hydrazine hydrate with β-ketoesters (such as ethyl acetoacetate) under reflux conditions to generate pyrazole derivatives.
  • Step 2: Functionalization of the pyrazole ring at the 4-position with suitable leaving groups (e.g., halides or nitriles).
  • Step 3: Nucleophilic substitution of the functionalized pyrazole with butan-2-amine, typically under basic conditions, to afford the target compound.

Reaction Conditions

  • Solvent: Ethanol or ethanol-water mixture.
  • Temperature: Reflux (~80°C).
  • Catalysts: Basic catalysts such as sodium ethoxide or potassium carbonate.
  • Yield: Typically moderate to high, depending on precursor purity and reaction optimization.

Synthesis via Suzuki-Miyaura Cross-Coupling

Overview

This approach involves the coupling of a halogenated pyrazole derivative with a butan-2-amine precursor bearing a boronic acid or ester group, facilitated by palladium catalysis.

Procedure

  • Step 1: Preparation of 4-halopyrazole derivatives, such as 4-bromo- or 4-chloropyrazole.
  • Step 2: Coupling with a suitable boronic acid derivative of butan-2-amine or its protected form.
  • Step 3: Deprotection and purification to obtain the final compound.

Reaction Conditions

  • Catalyst: Palladium(II) chloride with triphenylphosphine.
  • Base: Sodium carbonate or potassium phosphate.
  • Solvent: Tetrahydrofuran (THF) or toluene-water mixture.
  • Temperature: 80–100°C.
  • Yield: Generally high, with optimized conditions.

Notable Features

  • The process is scalable and suitable for industrial synthesis.
  • Reduces side reactions and improves selectivity.

Multi-Step Synthesis via Tetrahydropyran Derivatives

Overview

Based on recent patent literature, a practical route involves the use of tetrahydropyran-protected pyrazole intermediates, enabling selective functionalization and subsequent deprotection.

Procedure

  • Step 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid ester.
  • Step 2: Suzuki coupling with 4-bromo-2-chlorobenzonitrile to generate a key intermediate.
  • Step 3: Acidic deprotection of the tetrahydropyran group to reveal the pyrazole.
  • Step 4: Nucleophilic substitution with butan-2-amine to form the target compound.

Reaction Conditions

  • Catalyst: Palladium-based, with low loading (0.5–2 mol%).
  • Solvent: Acetonitrile-water or THF-water.
  • Base: Sodium carbonate or sodium hydroxide.
  • Temperature: 60–80°C.
  • Yield: High (up to 84.5% across multiple steps).

Summary of Key Data and Reaction Parameters

Method Precursors Catalysts Solvent Temperature Yield Remarks
Nucleophilic substitution Hydrazine + β-ketoester None Ethanol Reflux (~80°C) Moderate-High Suitable for small scale
Suzuki-Miyaura coupling Halopyrazole + Boronic acid Pd(II) catalyst Tetrahydrofuran-water 80–100°C High Scalable, industrially preferred
Patent-based route Pyrazole boronic ester + halogenated nitrile Pd catalyst Acetonitrile-water 60–80°C Up to 84.5% Efficient, low catalyst loading

In-Depth Research Findings and Notes

  • Recent advances highlight the utility of palladium-catalyzed cross-coupling reactions, especially Suzuki-Miyaura, for constructing the pyrazole-linked butan-2-amine derivatives with high efficiency and scalability.
  • The use of protected intermediates, such as tetrahydropyran derivatives, enhances selectivity and simplifies purification, as demonstrated in patent literature.
  • Reaction optimization, including catalyst loading and solvent choice, significantly influences yield and purity, with recent protocols reducing palladium residues to acceptable levels for pharmaceutical applications.
  • Alternative routes involving nucleophilic substitution of pre-formed pyrazoles with butan-2-amine are also documented, especially for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(1H-Pyrazol-4-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound may bind to the active site of the enzyme, preventing its activity and thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine

  • Structural Difference : A methyl group replaces the hydrogen at the pyrazole N1 position.
  • Methylation may stabilize the pyrazole ring against metabolic degradation, extending bioavailability .
  • Pharmacological Notes: Methyl-substituted pyrazoles often exhibit enhanced binding affinity in kinase inhibitors and antimicrobial agents .

4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine

  • Structural Difference: The pyrazole ring is replaced with an imidazole ring (two non-adjacent nitrogen atoms), and an ethyl group is attached to the imidazole N1.
  • Implications: Imidazole’s distinct electronic profile (pKa ~7) enables protonation at physiological pH, influencing solubility and receptor interactions.
  • Molecular Weight : 167.25 g/mol (lower than the pyrazole analogue due to reduced heteroatom count) .

Thiazole- and Benzoxazole-Anchored Pyrazoles

  • Example : 2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole .
  • Structural Differences : Incorporation of thiazole (sulfur-containing) and benzoxazole (oxygen-containing) rings.
  • Implications: Thiazole’s sulfur atom participates in hydrophobic interactions and hydrogen bonding, while benzoxazole’s rigidity may restrict conformational flexibility.

Data Table: Comparative Analysis

Compound Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
4-(1H-Pyrazol-4-yl)butan-2-amine Pyrazole H at N1 C₇H₁₁N₃ ~137.19 (estimated) Potential antimicrobial/antitumor activity
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine Pyrazole Methyl at N1 C₈H₁₃N₃ ~151.21 (estimated) Enhanced metabolic stability
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine Imidazole Ethyl at N1 C₉H₁₇N₃ 167.25 Improved solubility at physiological pH
Thiazole-benzoxazole-pyrazole hybrid Pyrazole, Thiazole, Benzoxazole Bromophenyl, hydroxyl C₂₀H₁₃BrN₄OS 437.31 Anticancer and antimicrobial activities

Research Findings and Implications

  • Pyrazole vs. Imidazole : Pyrazole’s adjacent nitrogen atoms create a polarized aromatic system, favoring interactions with metal ions or polar protein residues. Imidazole’s spaced nitrogens enable pH-dependent protonation, broadening its applicability in drug design .
  • Halogenated derivatives (e.g., bromine in ) increase electrophilicity for covalent binding .
  • Hybrid Systems : Combining pyrazole with thiazole/benzoxazole () leverages synergistic heterocyclic properties, enhancing target selectivity and potency in multitarget therapies .

Biological Activity

4-(1H-pyrazol-4-yl)butan-2-amine, a compound characterized by its pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of 4-(1H-pyrazol-4-yl)butan-2-amine can be represented as follows:

C7H13N3\text{C}_7\text{H}_{13}\text{N}_3

This compound features a pyrazole ring, which is known for its role in various biological activities due to its ability to interact with multiple biological targets.

Enzyme Inhibition

Research indicates that 4-(1H-pyrazol-4-yl)butan-2-amine is utilized in studies focusing on enzyme inhibition . Specifically, it has been associated with the inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. CDK2 inhibition has shown promise in cancer treatment by halting the proliferation of cancer cells .

Anticancer Properties

In a study evaluating the antiproliferative effects of pyrazole derivatives, compounds similar to 4-(1H-pyrazol-4-yl)butan-2-amine demonstrated significant activity against various cancer cell lines. For example, derivatives exhibited sub-micromolar antiproliferative activity against ovarian cancer cells, indicating that modifications to the pyrazole structure can enhance anticancer efficacy .

Case Study 1: CDK Inhibition

A significant investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions of the pyrazole ring could yield potent CDK inhibitors. For instance, certain derivatives showed Ki values as low as 0.005 µM against CDK2, demonstrating their potential as selective inhibitors in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of pyrazole-based compounds, including 4-(1H-pyrazol-4-yl)butan-2-amine. The findings indicated that these compounds possess notable antimicrobial activity against various pathogens, suggesting their utility in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity Type Details
Enzyme Inhibition Inhibits CDK2 with Ki values as low as 0.005 µM; potential for cancer treatment .
Antiproliferative Sub-micromolar activity against ovarian cancer cell lines (GI50 = 0.127–0.560 μM) .
Antimicrobial Exhibits notable activity against various pathogens; potential for new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-pyrazol-4-yl)butan-2-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, pyrazole derivatives react with brominated amines under basic conditions (e.g., potassium carbonate in anhydrous THF) at 60–80°C . Reductive amination of ketones with pyrazole-containing aldehydes using sodium borohydride or catalytic hydrogenation (H₂/Pd-C) is another route, requiring strict moisture control and inert atmospheres . Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency.

Q. Which spectroscopic techniques are essential for characterizing 4-(1H-pyrazol-4-yl)butan-2-amine, and how do they confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the amine proton (δ 1.2–1.5 ppm) and pyrazole ring protons (δ 7.5–8.0 ppm), while mass spectrometry (HRMS) confirms molecular weight . X-ray crystallography is critical for unambiguous structural determination, particularly to resolve tautomerism in the pyrazole ring . Infrared spectroscopy (IR) identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations .

Q. What are the primary biological targets of pyrazole-containing amines, and how is target engagement validated experimentally?

  • Methodological Answer : Pyrazole derivatives often target enzymes (e.g., kinases) or G protein-coupled receptors (GPCRs). Validation involves:

  • In vitro assays : Radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) .
  • Cellular models : Dose-response curves in HEK293 cells transfected with target receptors .
  • Structural analysis : Co-crystallization with target proteins (e.g., GPCR kinase 2) to map binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's bioactivity?

  • Methodological Answer : Discrepancies often arise from solvation effects or tautomeric equilibria in simulations. Strategies include:

  • Explicit solvent molecular dynamics : Simulate the compound’s behavior in water or lipid bilayers to account for solvation .
  • Tautomer screening : Use density functional theory (DFT) to evaluate energetically favorable tautomers and compare with NMR data .
  • Bioassay cross-validation : Test multiple cell lines (e.g., cancer vs. normal) to confirm target specificity .

Q. What strategies are effective in designing enantioselective synthesis for chiral derivatives of 4-(1H-pyrazol-4-yl)butan-2-amine?

  • Methodological Answer : Asymmetric synthesis approaches include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce enantioselectivity during reductive amination .
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for ketone intermediates .
  • Resolution techniques : Chiral HPLC with amylose-based columns separates enantiomers, confirmed by circular dichroism (CD) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration without compromising receptor affinity?

  • Methodological Answer : Key modifications and evaluations include:

  • Lipophilicity adjustment : Introduce fluorine substituents to enhance blood-brain barrier (BBB) permeability (ClogP < 3) .
  • P-glycoprotein efflux assays : Use MDCK-MDR1 cells to assess efflux ratios .
  • In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F) to track brain uptake in rodent models .

Q. What experimental approaches mitigate challenges in crystallizing 4-(1H-pyrazol-4-yl)butan-2-amine with its protein targets?

  • Methodological Answer : Challenges include ligand flexibility and poor solubility. Solutions:

  • Protein engineering : Introduce stabilizing mutations (e.g., T4 lysozyme fusion for GPCRs) .
  • Crystallization additives : Use small-molecule fragments (e.g., PEG 3350) to enhance crystal lattice interactions .
  • Microseed matrix screening : Optimize crystal growth using sparse matrix screens .

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